Benzyl 2-(azetidin-3-yloxy)acetate
Description
Structure
2D Structure
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
benzyl 2-(azetidin-3-yloxy)acetate |
InChI |
InChI=1S/C12H15NO3/c14-12(9-15-11-6-13-7-11)16-8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2 |
InChI Key |
BPPRMSIBKZBAPE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For Benzyl (B1604629) 2-(azetidin-3-yloxy)acetate, ¹H and ¹³C NMR, along with two-dimensional techniques, provide a comprehensive understanding of its atomic arrangement and conformational behavior.
¹H and ¹³C NMR for Structural Assignment
The ¹H NMR spectrum of Benzyl 2-(azetidin-3-yloxy)acetate is expected to show distinct signals corresponding to the protons of the benzyl group, the acetate (B1210297) moiety, and the azetidine (B1206935) ring. The chemical shifts are influenced by the electronic environment of each proton.
The aromatic protons of the benzyl group are anticipated to appear in the downfield region, typically between δ 7.3 and 7.4 ppm, as a multiplet. The benzylic protons (CH₂Ph) would likely resonate around δ 5.1-5.2 ppm as a singlet. The protons of the acetate methylene (B1212753) group (OCH₂COO) are expected at approximately δ 4.1-4.2 ppm. The protons on the azetidine ring are predicted to show complex splitting patterns due to their diastereotopicity and coupling with each other. The methine proton at the 3-position of the azetidine ring (CH-O) is expected to be a multiplet around δ 4.5-4.7 ppm. The methylene protons of the azetidine ring (CH₂-N) would likely appear as multiplets in the range of δ 3.6-4.1 ppm. The NH proton of the azetidine ring is expected to be a broad singlet, the chemical shift of which can be concentration and solvent dependent.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the ester is the most deshielded and is expected to appear around δ 170-172 ppm. The carbons of the aromatic ring are predicted to resonate in the δ 128-136 ppm region. The benzylic carbon (CH₂Ph) should be found around δ 66-67 ppm. The carbon of the acetate methylene group (OCH₂COO) is expected at approximately δ 65-67 ppm. The methine carbon of the azetidine ring bonded to oxygen (C-3) is anticipated around δ 70-75 ppm, while the azetidine methylene carbons (C-2 and C-4) are expected in the region of δ 50-55 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C=O | - | 170.0 - 172.0 |
| Ar-C (quaternary) | - | 135.0 - 136.0 |
| Ar-CH | 7.30 - 7.40 (m) | 128.0 - 129.0 |
| O-C H₂-Ph | - | 66.0 - 67.0 |
| O-CH₂-Ph | 5.10 - 5.20 (s) | - |
| O-C H₂-COO | - | 65.0 - 67.0 |
| O-CH₂-COO | 4.10 - 4.20 (s) | - |
| Azetidine C-3 | - | 70.0 - 75.0 |
| Azetidine H-3 | 4.50 - 4.70 (m) | - |
| Azetidine C-2, C-4 | - | 50.0 - 55.0 |
| Azetidine H-2, H-4 | 3.60 - 4.10 (m) | - |
| NH | Broad singlet | - |
Note: Predicted values are based on data for analogous compounds and general spectroscopic principles. Actual experimental values may vary. 's' denotes singlet, 'm' denotes multiplet.
Two-Dimensional NMR Techniques (e.g., COSY, NOESY) for Connectivity and Spatial Orientation
Two-dimensional NMR techniques are essential for unambiguously assigning the signals and understanding the through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy) would be used to establish the connectivity between protons that are coupled to each other, typically over two or three bonds. For this compound, COSY is expected to show correlations between the protons on the azetidine ring. Specifically, the H-3 proton should show cross-peaks with the protons on C-2 and C-4, confirming their adjacent relationship.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry and preferred conformation of the molecule. In this compound, NOESY could reveal spatial proximities between the protons of the benzyl group and the rest of the molecule, as well as the relative orientation of the substituents on the azetidine ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Characteristic Vibrational Modes of Azetidine, Ester, and Ether Linkages
The IR spectrum of this compound is expected to display several characteristic absorption bands. A strong absorption band for the ester carbonyl (C=O) stretching vibration is anticipated in the region of 1735-1750 cm⁻¹. researchgate.net The C-O stretching vibrations of the ester and ether linkages are expected to appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. researchgate.net The N-H stretching vibration of the secondary amine in the azetidine ring would likely be observed as a moderate band around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are expected in the 2850-3100 cm⁻¹ range.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H (Azetidine) | Stretching | 3300 - 3500 | Medium |
| C-H (Aromatic) | Stretching | 3030 - 3100 | Medium |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |
| C=O (Ester) | Stretching | 1735 - 1750 | Strong |
| C-O (Ester/Ether) | Stretching | 1000 - 1300 | Strong |
| C-N (Azetidine) | Stretching | 1100 - 1250 | Medium |
Note: Predicted values are based on general IR data for the respective functional groups.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.
The fragmentation pattern in the mass spectrum would be expected to show characteristic losses. Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) or the acyl group (-OCOR). For this compound, potential fragment ions could arise from the cleavage of the benzyl group, the acetate moiety, or the fragmentation of the azetidine ring.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas. This precision is fundamental in confirming the identity of synthesized compounds.
For this compound, the molecular formula is C₁₂H₁₅NO₃. HRMS analysis, typically using electrospray ionization (ESI), would measure the mass of the protonated molecule, [M+H]⁺. The comparison between the experimentally measured exact mass and the theoretically calculated mass provides strong evidence for the compound's identity. Instruments such as the Orbitrap Velos Pro or Bruker maXis II are commonly utilized for such analyses. nih.govrsc.org The theoretical exact mass is a crucial reference point for this verification.
Table 1: Theoretical HRMS Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅NO₃ |
| Calculated Monoisotopic Mass | 221.1052 g/mol |
| Protonated Adduct [M+H]⁺ | 222.1125 m/z |
This interactive table provides the calculated mass values used as a reference in HRMS experiments.
Coupled Techniques (e.g., HPLC-MS) for Purity Assessment and Identification
To ensure the integrity of research findings, verifying the purity of a chemical compound is as important as confirming its identity. Coupled techniques, particularly High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), are the standard for this purpose. HPLC separates the target compound from any impurities, starting materials, or byproducts. As the separated components elute from the HPLC column, they are introduced into the mass spectrometer, which confirms the identity of each peak.
Purity is typically quantified by analyzing the resulting chromatogram. The area under the curve (AUC) for the peak corresponding to this compound is compared to the total area of all detected peaks. rsc.org For high-purity samples required for subsequent assays, this value is often expected to be ≥95%. Ultra-High-Performance Liquid Chromatography (UHPLC) systems can be used for even greater resolution and faster analysis times. rsc.org
Table 2: Example of HPLC-MS Purity Analysis Data
| Parameter | Result |
|---|---|
| Method | Reverse-Phase HPLC |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | Gradient of Acetonitrile in Water with 0.1% Formic Acid |
| Detection | UV at 254 nm and ESI-MS |
| Retention Time (RT) | 3.5 minutes |
This interactive table illustrates typical parameters and results from an HPLC-MS purity analysis.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and the absolute configuration of all stereogenic centers. For chiral molecules such as derivatives of azetidine, this technique is invaluable for confirming the stereochemistry, which is often crucial for biological activity. nih.govresearchgate.net
The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern of the X-rays is used to calculate the electron density map of the molecule, revealing the precise position of each atom. While a specific crystal structure for this compound is not publicly documented, the analysis of related azetidine compounds demonstrates the type of data obtained. researchgate.net These studies are essential for understanding the molecule's conformation and intermolecular interactions in the solid state. nih.gov
Table 3: Representative Crystal Data for an Azetidine Derivative
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 9.81 |
| b (Å) | 18.23 |
| c (Å) | 7.54 |
| β (°) | 109.5 |
| Volume (ų) | 1278.2 |
This interactive table presents example crystallographic data for an azetidin-2-one (B1220530) derivative, illustrating the structural information obtained from X-ray analysis. researchgate.net
Computational Chemistry and Mechanistic Studies of Benzyl 2 Azetidin 3 Yloxy Acetate
Quantum Chemical Investigations
Quantum chemical methods are powerful tools for understanding the electronic properties and reactivity of molecules. For a compound like Benzyl (B1604629) 2-(azetidin-3-yloxy)acetate, these investigations would provide fundamental insights into its behavior at the molecular level.
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a widely used computational method that can predict a variety of molecular properties with a good balance of accuracy and computational cost. For Benzyl 2-(azetidin-3-yloxy)acetate, DFT calculations would be instrumental in understanding its electronic structure and the energetic landscape of its potential reactions. A common approach would involve geometry optimization using a functional like B3LYP with a suitable basis set, such as 6-31G(d) or larger, to accurately model the system.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, a HOMO-LUMO analysis would identify the most probable sites for electrophilic and nucleophilic attack.
A hypothetical HOMO-LUMO analysis for this compound might reveal the HOMO to be localized on the azetidine (B1206935) ring's nitrogen atom and the oxygen of the ether linkage, suggesting these as potential sites for electrophilic attack. The LUMO might be concentrated on the benzyl group's aromatic ring and the carbonyl group of the acetate (B1210297) moiety, indicating these as likely sites for nucleophilic attack.
Hypothetical Frontier Molecular Orbital Data for this compound
| Property | Hypothetical Value (eV) | Description |
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity and kinetic stability. |
Molecular Electrostatic Potential Surface Analysis
A Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Red colors typically represent areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. An MEP analysis of this compound would provide a clear picture of its reactive sites.
For this compound, one might expect to see negative potential (red/yellow) around the oxygen atoms of the ether and carbonyl groups, as well as the nitrogen atom of the azetidine ring, highlighting their nucleophilic character. Regions of positive potential (blue) would likely be found around the hydrogen atoms of the azetidine ring and the benzyl group, indicating their electrophilic nature.
Thermodynamic Property Calculations (e.g., reaction profiles, energy barriers for ring opening)
DFT calculations are invaluable for studying reaction mechanisms and thermodynamics. For this compound, a key area of investigation would be the energetics of the azetidine ring-opening reaction. The four-membered azetidine ring is strained and susceptible to ring-opening under certain conditions. Computational studies could model the reaction pathway for this process, identifying transition states and calculating the activation energy barriers. This would provide crucial information on the stability of the ring and the conditions required for its cleavage.
Such calculations would involve mapping the potential energy surface of the ring-opening reaction, which could be initiated, for example, by nucleophilic attack on one of the ring's carbon atoms. The results would be presented as a reaction profile, showing the energy changes as the reaction progresses from reactant to product via a transition state.
Hypothetical Energy Profile for Azetidine Ring Opening
| Reaction Coordinate | Relative Energy (kcal/mol) | Structure |
| Reactant | 0 | This compound |
| Transition State | +25 | Strained ring in the process of breaking. |
| Product | -10 | Ring-opened product. |
Ab Initio and Semi-Empirical Methods
While DFT is a popular choice, other quantum chemical methods could also be employed. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without empirical parameterization and can offer high accuracy, though at a greater computational expense.
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them much faster but generally less accurate than DFT or ab initio methods. These methods could be useful for preliminary, large-scale screenings of conformational space or for very large systems where more rigorous methods are not feasible.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, offering insights into conformational changes, solvent effects, and the dynamic interactions between molecules.
For this compound, MD simulations could be used to explore its conformational landscape in different solvent environments. This would reveal the preferred three-dimensional structures of the molecule and the flexibility of the azetidine ring and the side chain. Such simulations would also be critical for understanding how the molecule interacts with biological macromolecules, such as enzymes or receptors, by modeling the binding process and the stability of the resulting complex.
Conformational Landscape and Dynamic Behavior in Solution
The conformational flexibility of this compound is a key determinant of its properties. The azetidine ring, a four-membered heterocycle, is inherently strained and can adopt various puckered conformations. The orientation of the benzyl acetate substituent relative to this ring is also critical. In solution, the molecule is not static but exists as an ensemble of interconverting conformers.
Molecular dynamics (MD) simulations are a powerful tool to explore this dynamic behavior. scielo.brnih.gov These simulations model the movement of atoms over time, considering the forces between them and the surrounding solvent molecules. scielo.brnih.gov By running simulations, researchers can map the potential energy surface of the molecule and identify the most stable, low-energy conformations. Recent advancements in computational methods have significantly improved the accuracy of these simulations, providing near-realistic insights into a compound's behavior. nih.gov
Key parameters analyzed in such studies include:
Dihedral angles: The rotation around specific bonds, such as the C-O bond connecting the azetidine ring to the acetate group, and the bonds within the azetidine ring itself.
Root Mean Square Deviation (RMSD): This measures the average deviation of the molecule's atoms from a reference structure over time, indicating the stability of different conformations. nih.govaalto.fi
Solvent Accessible Surface Area (SASA): This calculates the surface area of the molecule that is accessible to the solvent, providing insights into how the molecule interacts with its environment. nih.gov
These analyses reveal the preferred shapes of this compound in solution and the energy barriers between different conformations. This information is crucial for understanding how the molecule might bind to a biological target, as only certain conformations are likely to be active.
Ligand-Protein Interaction Simulations (Methodological Focus)
To understand how this compound might interact with a protein, researchers employ ligand-protein interaction simulations. These simulations build upon the understanding of the molecule's conformational landscape and place it in the context of a biological macromolecule.
A common approach involves the following steps:
System Setup: A three-dimensional model of the protein-ligand complex is created. This is often placed in a simulation box filled with water molecules and ions to mimic physiological conditions. scielo.br
Force Field Selection: A force field, such as OPLS3, is chosen to describe the potential energy of the system as a function of its atomic coordinates. scielo.br
Energy Minimization: The initial structure is subjected to energy minimization to remove any steric clashes or unfavorable interactions. scielo.br
Equilibration: The system is gradually heated and pressurized to the desired temperature and pressure, allowing it to reach a stable state. scielo.br
Production Run: A long simulation is then run, typically for nanoseconds or even microseconds, during which the trajectory of all atoms is recorded. scielo.brnih.gov
Throughout the simulation, various parameters are monitored to analyze the interaction between the ligand and the protein. These include:
Hydrogen bonds: The formation and breaking of hydrogen bonds between the ligand and protein residues are tracked. aalto.fi
Hydrophobic contacts: The non-polar interactions between the ligand and protein are identified. aalto.fi
Binding free energy calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the strength of the binding interaction. aalto.fi
These simulations provide a dynamic picture of the binding process, revealing which parts of the ligand are most important for binding and how the protein might change its shape to accommodate the ligand.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. scielo.br It is a cornerstone of structure-based drug design, allowing for the rapid screening of large libraries of compounds against a biological target. acs.org
Prediction and Analysis of Binding Interactions with Molecular Targets (Methodological Focus)
The process of molecular docking typically involves two main components: a search algorithm and a scoring function.
Search Algorithm: This explores the vast conformational space of the ligand and the rotational and translational space within the binding site of the protein. The goal is to generate a diverse set of possible binding poses.
Scoring Function: This evaluates each generated pose and assigns a score that estimates the binding affinity. Lower scores generally indicate more favorable binding.
For this compound, docking studies would involve preparing the 3D structure of the ligand and the target protein. The azetidine ring and the flexible side chain would be allowed to rotate and adopt different conformations to find the best fit within the protein's active site. nih.gov The results of a docking study are a set of predicted binding poses, ranked by their scores. These poses can then be visually inspected to analyze the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. innovareacademics.in
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. innovareacademics.in
Correlating Structural Descriptors with Theoretical or in vitro Parameters
In a QSAR study of this compound and its analogs, the first step is to generate a set of numerical descriptors that characterize the chemical structure of each molecule. These descriptors can be categorized as:
1D descriptors: Based on the molecular formula (e.g., molecular weight).
2D descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices). innovareacademics.in
3D descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular shape, surface area).
Once the descriptors are calculated, a mathematical model is built to correlate these descriptors with an observed biological activity, such as the half-maximal inhibitory concentration (IC50). acs.org Various statistical methods can be used for this, including multiple linear regression, partial least squares, and machine learning algorithms. mdpi.com
A successful QSAR model can be used to:
Predict the activity of new, unsynthesized compounds.
Identify the key structural features that are important for activity.
Guide the design of more potent analogs.
For example, a QSAR study might reveal that the presence of a specific substituent on the benzyl ring or a particular conformation of the azetidine ring is crucial for high activity.
Computational Design and Prediction in Synthetic Chemistry
Computational chemistry is not only used to predict biological activity but also to guide the synthesis of new molecules. acs.org For a molecule like this compound, computational methods can be used to:
Predict reaction outcomes: Quantum mechanical calculations can be used to model reaction mechanisms and predict the feasibility and selectivity of different synthetic routes. researchgate.net
Design novel synthetic strategies: By understanding the electronic and steric properties of the starting materials and intermediates, chemists can design more efficient and selective reactions.
Optimize reaction conditions: Computational models can help in understanding the role of catalysts, solvents, and temperature on the reaction outcome, thus aiding in the optimization of experimental conditions. acs.org
For instance, computational studies could be used to investigate the ring-opening reactions of azetidines or the stereoselectivity of reactions involving the chiral centers of the molecule. acs.org This predictive power can save significant time and resources in the laboratory by prioritizing the most promising synthetic approaches.
Advanced Applications and Future Research Directions in Chemical Research
Azetidines as Versatile Building Blocks in Organic Synthesis
Azetidines, including functionalized derivatives like Benzyl (B1604629) 2-(azetidin-3-yloxy)acetate, are increasingly recognized as powerful building blocks in the synthesis of complex organic molecules. fiveable.meub.bw Their utility stems from the inherent reactivity of the strained four-membered ring, which can be selectively manipulated to introduce molecular diversity. rsc.orgrsc.org The presence of multiple functional groups in Benzyl 2-(azetidin-3-yloxy)acetate—the secondary amine, the ether linkage, and the benzyl ester—offers several handles for synthetic transformations.
Precursors for Diverse Heterocyclic Systems
The strained nature of the azetidine (B1206935) ring makes it an excellent precursor for the synthesis of other heterocyclic systems through ring-expansion and ring-opening reactions. ub.bwrsc.org For instance, the azetidine core can be expanded to form more thermodynamically stable five-membered rings like pyrrolidines or six-membered rings like piperidines, which are prevalent motifs in natural products and pharmaceuticals. longdom.orgclockss.org The specific substitution pattern of this compound could direct such transformations, leading to novel and complex heterocyclic architectures. Research has shown that ring expansion can be triggered by various reagents and reaction conditions, offering a toolbox for synthetic chemists. researchgate.net
Furthermore, azetines, the unsaturated counterparts of azetidines, can be used to generate a variety of 3-, 5-, and 6-membered heterocycles. nih.gov While this compound is a saturated azetidine, its core structure is a valuable starting point for accessing such unsaturated intermediates.
Application as Chiral Auxiliaries and Catalysts
Chiral azetidines have shown significant promise as auxiliaries and catalysts in asymmetric synthesis, a field dedicated to the selective production of one enantiomer of a chiral molecule. fiveable.mersc.org The rigid, puckered conformation of the azetidine ring can effectively control the stereochemical outcome of a reaction. enamine.net Chiral auxiliaries derived from azetidines have been successfully used in asymmetric alkylation reactions. rsc.org
While specific applications of this compound as a chiral auxiliary are not yet widely reported, its structure possesses the necessary features. If synthesized in an enantiomerically pure form, the chiral center at the 3-position of the azetidine ring could influence the stereoselectivity of reactions at the acetate (B1210297) side chain or at the nitrogen atom. Moreover, azetidines can serve as ligands in asymmetric catalysis, further highlighting their potential in this area. ub.bwmagtech.com.cn The development of synthetic routes to enantiopure this compound would open the door to its exploration in asymmetric synthesis.
Development of Novel Synthetic Strategies for Complex Azetidine Scaffolds
The growing importance of azetidines has spurred the development of new and efficient synthetic methods for their construction. nih.gov Traditional methods often involve intramolecular cyclization of γ-amino alcohols or halides. acs.org However, recent advances have focused on more sophisticated strategies that allow for the creation of highly functionalized and stereochemically complex azetidine scaffolds. rsc.orgub.bw
These modern approaches include:
[2+2] Cycloadditions: The aza-Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is a direct method for forming the azetidine ring. researchgate.netrsc.org
Ring Contractions: The transformation of larger rings, such as pyrrolidines, into azetidines offers another synthetic route. rsc.org
C-H Amination: Palladium-catalyzed intramolecular C-H amination has emerged as a powerful tool for constructing the azetidine ring with high functional group tolerance. rsc.org
The synthesis of a molecule like this compound would likely involve a multi-step sequence, starting from readily available precursors. The development of diversity-oriented synthesis (DOS) pathways allows for the generation of libraries of related azetidine compounds for screening in drug discovery programs. nih.gov
Table 1: Selected Modern Synthetic Routes to Azetidine Scaffolds
| Synthetic Strategy | Description | Key Features |
| Aza-Paternò-Büchi Reaction | [2+2] photocycloaddition between an imine and an alkene. rsc.orgresearchgate.net | Direct formation of the azetidine ring; can be used for both inter- and intramolecular reactions. rsc.org |
| Palladium-Catalyzed C-H Amination | Intramolecular cyclization involving the activation of a C-H bond. rsc.org | High functional group tolerance; allows for the synthesis of complex azetidines. rsc.org |
| Ring Contraction of Pyrrolidinones | Conversion of five-membered lactams to four-membered rings. rsc.org | Provides access to α-carbonyl-azetidines. rsc.org |
| [3+1] Cycloaddition | Reaction of imido-sulfur ylides with enoldiazoacetates. nih.gov | Enantioselective synthesis of 2-azetines. nih.gov |
Exploration of Azetidine Ring Strain in Driving New Chemical Transformations
The significant ring strain of the azetidine ring, approximately 25.4 kcal/mol, is a defining feature that chemists can exploit to drive novel chemical reactions. rsc.org This strain energy, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, allows for controlled ring-opening reactions under specific conditions. rsc.orgrsc.org
The activation of the azetidine nitrogen, typically through N-acylation or N-alkylation, can facilitate nucleophilic attack and cleavage of one of the C-N bonds. clockss.org This strain-release strategy provides access to a wide range of functionalized acyclic amines that would be difficult to synthesize through other means. clockss.orgresearchgate.net In the context of this compound, the nitrogen atom could be functionalized to trigger a ring-opening reaction, unveiling the masked 1,3-amino alcohol core with a unique side chain. Such transformations are valuable in the synthesis of peptidomimetics and other biologically active molecules. ub.bw The inherent strain also makes azetidines susceptible to decomposition pathways that are not as prevalent in larger ring systems. nih.govacs.org
Kinetic and Mechanistic Investigations of Azetidine-Based Reactions
A deeper understanding of the kinetics and mechanisms of reactions involving azetidines is crucial for their effective utilization in synthesis. Theoretical and experimental studies have provided insights into the factors that govern their reactivity. For example, computational studies have been used to rationalize the faster formation of azetidines over oxetanes in certain photochemical reactions. acs.org
Kinetic studies on the polymerization of N-alkylaziridines have shed light on the complex reaction pathways involved. rsc.org Mechanistic investigations into the ring-opening of azetidines have revealed the influence of substituents and reaction conditions on the regioselectivity of the cleavage. nih.gov For instance, the acid-mediated intramolecular ring-opening of certain N-substituted azetidines has been studied to understand and prevent this decomposition pathway. nih.govacs.org The presence of the 3-yloxyacetate substituent in this compound would undoubtedly influence the kinetics and mechanism of its reactions, a subject ripe for further investigation.
Design of Azetidine-Containing Scaffolds for Chemical Biology Probes and Mechanistic Studies
The rigid, three-dimensional structure of the azetidine ring makes it an attractive scaffold for the design of chemical biology probes. enamine.net These probes are valuable tools for studying biological processes and elucidating the mechanisms of enzyme inhibition. scispace.comnih.gov The conformational constraint imposed by the azetidine ring can lead to higher binding affinity and selectivity for a target protein. enamine.net
Azetidine-containing molecules can act as mimics of natural amino acids, such as proline, and can be incorporated into peptides to study protein structure and function. rsc.org The unique substitution pattern of this compound, with its ether linkage and ester group, could be exploited to design probes for specific biological targets. For example, the benzyl ester could be replaced with a fluorescent reporter group or a reactive handle for covalent labeling. nih.govgoogle.com The development of azetidine-based libraries of compounds for high-throughput screening is an active area of research aimed at discovering new probes and drug leads. nih.govacs.org The synthesis of analogues of known bioactive molecules where a larger ring is replaced by an azetidine is a common strategy in medicinal chemistry to improve properties like metabolic stability and ligand efficiency. nih.govnih.gov
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : -NMR to confirm ester linkage (δ 4.5–5.0 ppm for benzyl CH₂) and azetidine ring protons (δ 3.0–4.0 ppm). -NMR for carbonyl (δ 170 ppm) and quaternary carbons .
- FTIR : Confirm ester C=O stretch (~1740 cm⁻¹) and azetidine C-N vibrations (1250–1350 cm⁻¹) .
- HPLC-MS : Use C18 columns with UV detection (254 nm) and ESI-MS for purity (>98%) and molecular ion validation ( ~235) .
Advanced Tip : For polymorph screening, employ X-ray crystallography (SHELX suite) to resolve crystal packing and hydrogen-bonding motifs .
How can contradictions in catalytic activity data be resolved when comparing heterogeneous vs. homogeneous acid catalysts?
Advanced Research Focus
Discrepancies in reported catalytic efficiency often stem from:
- Surface Area Differences : Heterogeneous catalysts (e.g., cerium phosphate) require BET surface area measurements to correlate activity with porosity .
- Leaching Effects : ICP-OES analysis of reaction supernatants detects metal leaching, which inflates apparent homogeneous activity.
- Statistical Validation : Apply ANOVA to isolate significant variables (e.g., catalyst loading > temperature) and use response surface methodology (RSM) for optimization .
Case Study : A 15% yield increase with cerium phosphate vs. H₂SO₄ was attributed to reduced side reactions (validated via GC-MS) .
What safety protocols are recommended for handling this compound, based on structural analogs?
Q. Basic Research Focus
- Toxicity Mitigation : While specific data are limited, analogs like benzyl acetate show chronic aquatic toxicity (H412). Use fume hoods and avoid aqueous discharge .
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (LD₅₀ >2000 mg/kg in rodents) .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste (UN 3082) .
Advanced Consideration : Assess neurobehavioral risks via in vitro assays (e.g., neuronal cell viability) if high-dose applications are planned .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
